

Application Notes and Protocols for FPR2 Internalization Assay

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For Researchers, Scientists, and Drug Development Professionals

Topic: Protocol for a Competitive FPR2 Internalization Assay Using a Fluorescently Labeled **quin-C7** Antagonist

Introduction

The Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX), is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory response.[1] Depending on the ligand it binds, FPR2 can mediate either pro-inflammatory or pro-resolving signals, making it an attractive therapeutic target for a variety of inflammatory diseases.[1] Ligand-induced internalization of GPCRs is a key mechanism for regulating their signaling.[2] Studying the internalization of FPR2 can provide valuable insights into the pharmacological effects of different compounds.

This document provides a detailed protocol for a competitive FPR2 internalization assay. This assay is designed to quantify the ability of a test compound to inhibit the agonist-induced internalization of FPR2. The protocol utilizes a fluorescently labeled version of **quin-C7**, a known FPR2 antagonist, to visualize the receptor on the cell surface.

Data Presentation



The following table summarizes quantitative data from representative FPR2 internalization assays induced by known agonists. This data can be used as a reference for comparison with experimental results obtained using the protocol below.

Agonist	Cell Line	Assay Method	Parameter	Value	Reference
WKYMVm	HEK293 cells expressing FPR2-GFP	Fluorescence Microscopy	EC50	1.50 x 10 ⁻⁵ μg/mL	[3]
Lipoxin A4 (LXA4)	HEK293 cells expressing HA-tagged FPR2	ELISA	% Internalizatio n (at 1 nM after 15 min)	~37%	[4]
Ac2-26	HeLa cells expressing HA-tagged FPR2	ELISA	% Internalizatio n (at 30 μM after 30 min)	~25%	[4]

Experimental Protocols

This protocol describes a competitive internalization assay to measure the inhibitory effect of a test compound on agonist-induced FPR2 internalization. The assay uses a fluorescently labeled **quin-C7** antagonist (**quin-C7**-fluorophore) to label the FPR2 receptors on the cell surface. An FPR2 agonist is used to induce internalization, and the reduction in cell surface fluorescence is measured.

Materials and Reagents:

- Cell Line: A mammalian cell line stably expressing human FPR2 (e.g., HEK293-FPR2, CHO-FPR2, or U937-FPR2).
- Fluorescent Antagonist: **quin-C7** conjugated to a stable fluorophore (e.g., FITC, Alexa Fluor 488).
- FPR2 Agonist: A known FPR2 agonist such as WKYMVm or fMLF.[5]



- Test Compound: The compound to be evaluated for its effect on FPR2 internalization.
- Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Fixative: 4% paraformaldehyde (PFA) in PBS.
- Nuclear Stain (optional): DAPI or Hoechst 33342.
- Microplate: 96-well, black-walled, clear-bottom microplate suitable for imaging.

Procedure:

- · Cell Seeding:
 - The day before the assay, seed the FPR2-expressing cells into a 96-well microplate at a density that will result in a confluent monolayer on the day of the experiment.
 - Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
- Preparation of Reagents:
 - Prepare stock solutions of the fluorescent antagonist, FPR2 agonist, and test compound in a suitable solvent (e.g., DMSO).
 - On the day of the assay, prepare working solutions of the reagents by diluting the stock solutions in Assay Buffer to the desired final concentrations. It is recommended to perform a dose-response curve for the test compound.
- Assay Protocol:
 - Wash: Gently wash the cells twice with pre-warmed Assay Buffer.
 - Pre-incubation with Test Compound: Add the desired concentrations of the test compound to the wells and incubate for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).



- Labeling with Fluorescent Antagonist: Add the fluorescently labeled quin-C7 to all wells at a concentration sufficient to label the FPR2 receptors. A typical starting concentration is in the low nanomolar range. Incubate for 15 minutes at 37°C.
- Agonist Stimulation: Add the FPR2 agonist to the appropriate wells to induce internalization. The final concentration of the agonist should be at its EC₈₀ for internalization to ensure a robust signal window. Incubate for 30-60 minutes at 37°C. Include wells with no agonist as a negative control for internalization.
- Fixation: After the incubation period, gently wash the cells twice with ice-cold PBS to stop the internalization process. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
- Staining (Optional): If nuclear staining is desired, wash the cells with PBS and then incubate with DAPI or Hoechst 33342 for 10 minutes.
- Imaging: Wash the cells twice with PBS. The plate is now ready for imaging.
- Data Acquisition and Analysis:
 - Acquire images using a high-content imaging system or a fluorescence microscope.
 - Quantify the fluorescence intensity at the cell surface or the number of fluorescent vesicles inside the cells.
 - The percentage of inhibition of internalization can be calculated using the following formula:

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% Inhibition = 100 * (1 - (Fluorescence_agonist - Fluorescence_test_compound) / (Fluorescence_agonist - Fluorescence_no_agonist))
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• Plot the percentage of inhibition against the concentration of the test compound and fit the data to a dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations



Experimental Workflow for FPR2 Internalization Assay

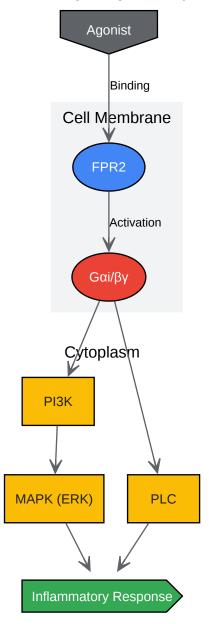
Preparation Seed FPR2-expressing cells in a 96-well plate Prepare working solutions of test compound, fluorescent antagonist, and agonist Assay Procedure Wash cells with Assay Buffer Pre-incubate with test compound Label with fluorescently labeled quin-C7 Stimulate with FPR2 agonist Wash with ice-cold PBS to stop internalization Data Analysis Acquire images using a fluorescence microscope Quantify cell surface fluorescence Calculate % inhibition and determine IC50

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Caption: Experimental workflow for the competitive FPR2 internalization assay.



FPR2 Signaling Pathway

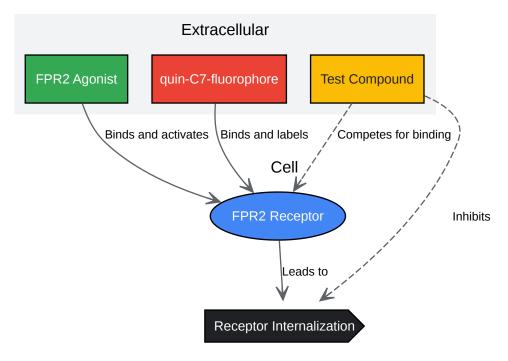


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Caption: Simplified signaling pathway of FPR2 activation.[1]



Logical Relationship of Assay Components



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Caption: Logical relationship of components in the competitive internalization assay.

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